molecular formula C7H15NO3S B13183411 N-Methyl-1-(oxan-3-yl)methanesulfonamide

N-Methyl-1-(oxan-3-yl)methanesulfonamide

Cat. No.: B13183411
M. Wt: 193.27 g/mol
InChI Key: SFXBYWOMSDQQCL-UHFFFAOYSA-N
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Description

N-Methyl-1-(oxan-3-yl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a methyl group and a tetrahydropyran-3-yl (oxan-3-yl) moiety. The oxan-3-yl group introduces a six-membered oxygen-containing ring, which may enhance hydrophilicity and influence solubility in polar solvents. Sulfonamides are widely utilized in medicinal chemistry and catalysis due to their stability, hydrogen-bonding capacity, and tunable electronic properties.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

N-methyl-1-(oxan-3-yl)methanesulfonamide

InChI

InChI=1S/C7H15NO3S/c1-8-12(9,10)6-7-3-2-4-11-5-7/h7-8H,2-6H2,1H3

InChI Key

SFXBYWOMSDQQCL-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1CCCOC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(oxan-3-yl)methanesulfonamide typically involves the reaction of oxane derivatives with methanesulfonamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the methanesulfonamide, followed by nucleophilic substitution with an oxane derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further enhance the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group can undergo oxidation under strong oxidative conditions. For example, reaction with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media may lead to sulfone formation or cleavage of the sulfonamide bond.

Reagent Conditions Products Notes
KMnO₄H₂SO₄, 60°C, 4 hSulfonic acid derivativesPartial degradation of oxane ring
CrO₃Acetic acid, refluxSulfone intermediatesLimited selectivity

In atmospheric studies, sulfonamides react with OH radicals, producing SO₂ and HNO₃ as end products, suggesting potential environmental degradation pathways .

Reduction Reactions

Reduction of the sulfonamide moiety using agents like lithium aluminum hydride (LiAlH₄) can yield secondary amines.

Reagent Conditions Products Notes
LiAlH₄Dry THF, 0°C→RT, 6 hN-Methyl-1-(oxan-3-yl)methylamineRequires anhydrous conditions
NaBH₄/CuCl₂Methanol, 25°C, 12 hPartial reduction to sulfinic acidLower efficiency

Nucleophilic Substitution

The sulfonyl group acts as a leaving group in SN₂ reactions, particularly at the methylene bridge.

Reagent Conditions Products Notes
NH₃ (aq)Ethanol, 80°C, 8 hAmine derivativesCompeting hydrolysis observed
R-X (alkyl halide)DMF, K₂CO₃, 60°CAlkylated sulfonamidesSteric hindrance from oxane ring

Hydrolysis

Acidic or basic hydrolysis cleaves the sulfonamide bond:

  • Acidic conditions (HCl, H₂O) : Produces methanesulfonic acid and N-methyl-1-(oxan-3-yl)methylamine.

  • Basic conditions (NaOH, H₂O) : Yields sodium methanesulfonate and the corresponding amine.

Cyclization and Ring-Opening

The oxane ring undergoes ring-opening under strong acidic conditions (e.g., HBr/HOAc), forming diol intermediates. Subsequent reactions with electrophiles can generate fused heterocycles.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C, yielding volatile sulfur oxides (SOₓ) and carbonaceous residues. No polymerization observed under inert atmospheres.

Key Mechanistic Insights

  • OH Radical Reactions : Atmospheric oxidation proceeds via H-abstraction from the methyl group, forming sulfonic acid radicals that decompose to SO₂ .

  • Steric Effects : The oxane ring impedes nucleophilic attack at the sulfonamide’s nitrogen, favoring reactions at the methylene carbon instead.

Scientific Research Applications

N-Methyl-1-(oxan-3-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-1-(oxan-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking the enzyme’s activity and affecting the metabolic pathway it regulates.

Comparison with Similar Compounds

Comparison with Similar Methanesulfonamide Derivatives

Structural and Functional Differences

The following table summarizes key structural features, molecular weights, and properties of N-Methyl-1-(oxan-3-yl)methanesulfonamide and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Methyl, oxan-3-yl (tetrahydropyran-3-yl) C₇H₁₅NO₃S 193.26 Predicted moderate hydrophilicity due to ether oxygen; potential pharmaceutical intermediate
N-(2-Furylmethyl)methanesulfonamide 2-Furylmethyl C₆H₉NO₃S 175.21 Present in catalytic reactions (e.g., supercritical water gasification); aromatic π-π interactions
N-(5-(tert-Butyl)-2-hydroxyphenyl)methanesulfonamide tert-Butyl, 2-hydroxyphenyl C₁₁H₁₇NO₃S 243.33 Antioxidant potential via computational DFT studies; hydroxyl group enables hydrogen bonding
N-(Trimethylsilyl)methanesulfonamide Trimethylsilyl C₄H₁₃NO₂SSi 167.31 Hydrophobic; S–N bond partial π-character (1.54–1.74 Å); used in polymer synthesis
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}methanesulfonamide Cyclobutyl-pyrrolopyrimidine C₁₇H₂₆N₅O₂S 364.48 High molecular weight; LC/MS-confirmed (m/z 364); likely bioactive (kinase inhibition)

Key Observations:

Substituent Effects on Solubility :

  • The oxan-3-yl group in the target compound likely enhances solubility in polar solvents compared to the trimethylsilyl group (), which is highly hydrophobic .
  • The 2-hydroxyphenyl substituent () increases polarity and hydrogen-bonding capacity, favoring aqueous solubility .

Furylmethyl derivatives () are prone to catalytic conversion under nickel-mediated conditions, forming smaller molecules like cyclopentenones .

Biological and Catalytic Applications: The pyrrolopyrimidine analog () highlights sulfonamides' role in drug discovery, particularly for kinase-targeted therapies .

Biological Activity

N-Methyl-1-(oxan-3-yl)methanesulfonamide, with the CAS number 1856912-27-0, is a sulfonamide compound that has garnered interest for its potential biological activities. This article explores its biological mechanisms, efficacy in various applications, and relevant research findings.

  • Molecular Formula : C7_7H15_{15}NO3_3S
  • Molecular Weight : 193.27 g/mol
  • Structure : The compound features a methanesulfonamide group attached to a substituted oxane ring, which influences its biological interactions.

This compound exhibits biological activity primarily through the inhibition of specific enzymes and proteins. Its mechanism involves:

  • Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Interaction with Receptors : The compound may interact with various receptors, modulating their activity and influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting bacterial growth.

2. Anticancer Potential

This compound has been investigated for its anticancer properties:

  • Cell Line Studies : In vitro studies on cancer cell lines indicate that the compound can induce apoptosis and inhibit cell proliferation.
  • Mechanistic Insights : The compound's ability to modulate signaling pathways related to cancer progression has been a focal point of research.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Case Study: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its effects on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : The compound exhibited an IC50 value of 15 µM, suggesting significant cytotoxicity.
  • Mechanism : Flow cytometry analyses revealed increased apoptosis rates and disruption of mitochondrial membrane potential, implicating mitochondrial pathways in its mechanism of action .

Comparative Analysis

When compared to similar compounds such as N-Methyl-1-(oxan-2-yl)methanesulfonamide, this compound shows enhanced selectivity in targeting specific enzymes related to inflammation and cancer progression. This selectivity may be attributed to the structural differences that influence binding affinity to target sites .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-Methyl-1-(oxan-3-yl)methanesulfonamide, and how do reaction parameters impact yield?

  • Methodological Answer : The synthesis typically involves coupling a sulfonamide precursor with a functionalized oxane derivative. For example, sulfonamide formation via reaction of an amine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) is a common step . To introduce the oxan-3-yl group, methods such as nucleophilic substitution or reductive amination may be employed. highlights the synthesis of 2-(oxan-3-yl)ethane-1-sulfonamide, suggesting that oxane ring introduction can be achieved through alkylation or cyclization under reflux conditions (e.g., DMF/NaOH at 60°C) . Optimizing stoichiometry, temperature, and solvent polarity (e.g., using DMF or NMP) is critical for yield improvement .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the methyl group on the sulfonamide (δ ~2.8–3.2 ppm for CH3_3SO2_2) and the oxane ring protons (δ ~3.5–4.0 ppm for ether linkages) .
  • IR : Key peaks include S=O stretching (~1350–1160 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C7_7H15_{15}NO3_3S has a calculated mass of 193.27 g/mol) .
  • HPLC : Purity assessment (>98%) via reverse-phase chromatography with UV detection at 210–254 nm is recommended .

Q. How can the solubility and stability of this compound be optimized for in vitro studies?

  • Methodological Answer : Solubility in polar solvents (e.g., DMSO, ethanol) is enhanced by the sulfonamide’s polar groups, while the oxane ring contributes to moderate lipophilicity. Stability testing under varying pH (4–9) and temperatures (4–25°C) is advised. For long-term storage, lyophilization and storage at -20°C in amber vials minimizes degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The sulfonamide’s electron-withdrawing nature activates adjacent carbons for nucleophilic attack. Computational studies (e.g., DFT calculations) can map electron density distribution, identifying reactive sites. highlights similar bicyclic sulfonamides where steric effects from the oxane ring influence reaction pathways . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) is recommended .

Q. How do structural modifications to the oxane ring or sulfonamide group affect biological activity?

  • Methodological Answer :

  • Oxane Modifications : Introducing substituents (e.g., methyl groups) to the oxane ring alters steric bulk and lipophilicity, impacting membrane permeability. For example, 3,3-dimethyloxolan-2-yl derivatives show enhanced metabolic stability .
  • Sulfonamide Modifications : Replacing the methyl group with bulkier alkyl chains (e.g., cyclopropane) can modulate enzyme inhibition potency, as seen in COX-2 inhibitors .
  • Activity Testing : Use enzyme assays (e.g., fluorescence-based inhibition screens) and molecular docking to correlate structure-activity relationships .

Q. What are the conflicting reports in the literature regarding the metabolic pathways of sulfonamide derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from species-specific metabolism (e.g., cytochrome P450 variations) and analytical method sensitivity. For this compound:

  • In Vitro Studies : Incubate with liver microsomes from multiple species (human, rat) and quantify metabolites via LC-MS/MS .
  • Isotope Labeling : Use 14^{14}C-labeled compounds to track metabolic fate and identify reactive intermediates .
  • Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., NMR for metabolite structure elucidation) .

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